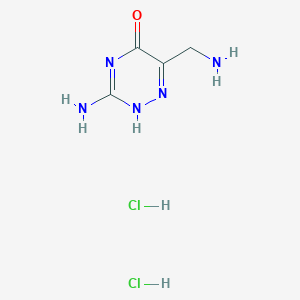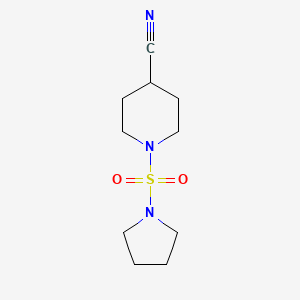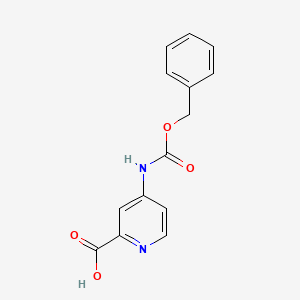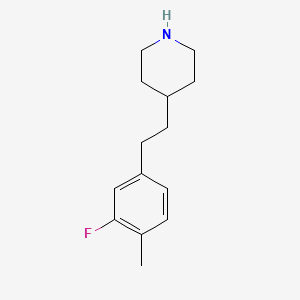![molecular formula C13H16N2O B7892506 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B7892506.png)
2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile is a chemical compound with the molecular formula C13H16N2O It is characterized by the presence of a pyrrolidine ring, a benzonitrile group, and a hydroxymethyl substituent
准备方法
The synthesis of 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile typically involves the reaction of a pyrrolidine derivative with a benzonitrile precursor. One common synthetic route includes the use of a hydroxymethylpyrrolidine, which undergoes a nucleophilic substitution reaction with a benzonitrile compound under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product.
化学反应分析
2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
作用机制
The mechanism of action of 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzonitrile group are key structural features that enable the compound to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile can be compared with other similar compounds, such as:
2-(Hydroxymethyl)pyrrolidine: A simpler compound with similar structural features but lacking the benzonitrile group.
Benzonitrile derivatives: Compounds with a benzonitrile group but different substituents on the aromatic ring.
Pyrrolidine derivatives: Compounds with various substituents on the pyrrolidine ring, which can influence their biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of a pyrrolidine ring and a benzonitrile group, which imparts specific chemical and biological properties that are not observed in simpler or structurally different analogs.
属性
IUPAC Name |
2-[[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(15)10-16/h1-2,4-5,13,16H,3,6-7,9-10H2/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUCUYWEKLSNMR-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2C#N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2C#N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
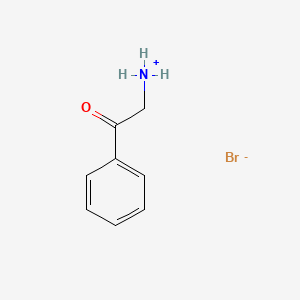
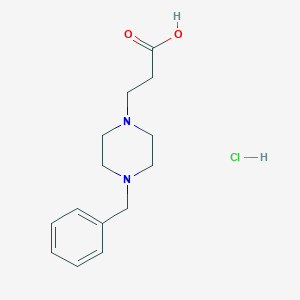
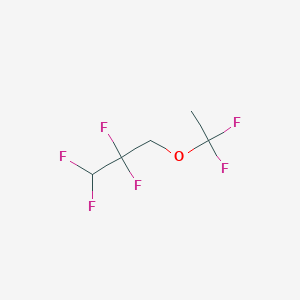

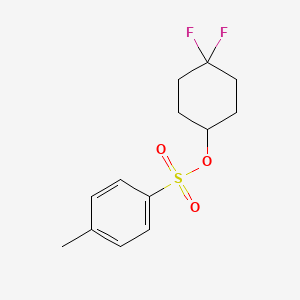
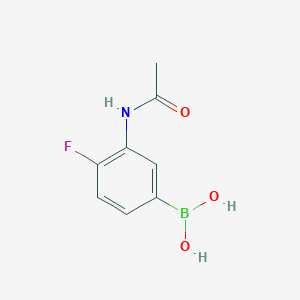

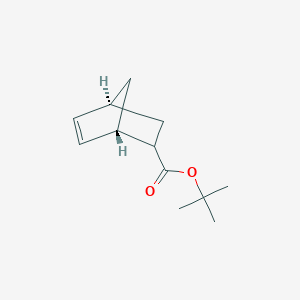
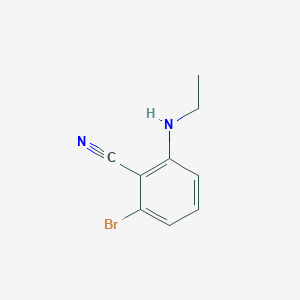
![2-Bromo-6-[4-(hydroxymethyl)piperidino]benzonitrile](/img/structure/B7892482.png)
